Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, methoxy groups, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the methoxy groups, and esterification with benzoic acid. Common reagents used in these reactions include methanol, benzoic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and methoxy-substituted benzoates. Examples include:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Methyl 4-methoxybenzoate
Uniqueness
Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H31NO6 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C25H31NO6/c1-16(2)12-24(27)26-11-10-18-13-22(29-3)23(30-4)14-20(18)21(26)15-32-19-8-6-17(7-9-19)25(28)31-5/h6-9,13-14,16,21H,10-12,15H2,1-5H3 |
InChI Key |
MZGMUMBNGFEHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Origin of Product |
United States |
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